thearubigin

Catalog No.
S1822731
CAS No.
12698-96-3
M.F
C19H22O7
M. Wt
0
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
thearubigin

CAS Number

12698-96-3

Product Name

thearubigin

Molecular Formula

C19H22O7

Molecular Weight

0

Synonyms

thearubigin

  • Enzymatic Oxidation: The primary reaction involves the oxidation of catechins facilitated by enzymes such as polyphenol oxidase. This leads to the formation of reactive ortho-quinones, which can further react with other catechins or their oxidation products .
  • Polymerization: Following oxidation, these reactive intermediates can undergo polymerization, resulting in larger oligomeric structures. Thearubigins are believed to form through oxidative coupling reactions involving various catechin units, leading to complex polymeric phenolic structures .
  • Condensation Reactions: Thearubigins also arise from condensation reactions between catechin A- and B-rings, which are crucial for their structural integrity .
  • Degradation of Theaflavins: Thearubigins can also be generated through the oxidative degradation of theaflavins, another class of polyphenolic compounds formed during tea processing .

Thearubigins exhibit several biological activities that contribute to their health benefits:

  • Antioxidant Properties: They are known for their strong antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress in biological systems .
  • Anti-inflammatory Effects: Research indicates that thearubigins may possess anti-inflammatory properties, potentially aiding in the prevention of chronic diseases associated with inflammation .
  • Antimicrobial Activity: Some studies suggest that thearubigins can inhibit the growth of certain bacteria and fungi, contributing to their potential role in food preservation and health applications .

The synthesis of thearubigins primarily occurs through natural processes during tea fermentation, but they can also be synthesized in laboratory settings using various methods:

  • Enzymatic Synthesis: Utilizing enzymes such as polyphenol oxidase to catalyze the oxidation and polymerization of catechins under controlled conditions mimics natural tea fermentation processes .
  • Chemical Synthesis: Laboratory methods may involve chemical oxidants to facilitate the formation of quinones from catechins, followed by polymerization reactions under specific conditions .
  • Extraction Techniques: Isolation from black tea can be achieved through solvent extraction followed by chromatographic techniques to separate different fractions based on molecular weight and polarity .

Thearubigins have several applications across various fields:

  • Food Industry: They are used as natural colorants and flavor enhancers in food products due to their appealing color and taste profile .
  • Health Supplements: Due to their antioxidant and anti-inflammatory properties, thearubigins are explored as ingredients in dietary supplements aimed at promoting health and wellness .
  • Cosmetics: Their antioxidant properties make them suitable for incorporation into skincare products aimed at combating oxidative damage .

Thearubigins share structural similarities with other polyphenolic compounds, particularly those found in tea. Here are some comparable compounds:

Compound NameDescriptionUnique Features
TheaflavinsFormed from catechin oxidation; contribute color and flavorHave a distinct benzotropolone structure
ProanthocyanidinsPolymerized flavan-3-ols; found in various plantsKnown for strong antioxidant properties
CatechinsFlavan-3-ols present in green tea; precursors to thearubiginsHave a simpler structure compared to thearubigins
EpicatechinA type of catechin; involved in forming theaflavinsLess complex than thearubigins but significant in tea processing

The uniqueness of thearubigins lies in their complex structure formed through extensive polymerization and oxidation processes during black tea fermentation, differentiating them from simpler polyphenols like catechins and more structured compounds like theaflavins.

Thearubigins represent one of the most complex and structurally heterogeneous groups of polyphenolic compounds found in nature, accounting for an estimated 60-70% of the solids in black tea infusions [2] [23]. These polymeric polyphenols are formed during the enzymatic oxidation and condensation of gallocatechins, specifically epigallocatechin and epigallocatechin gallate, through the participation of polyphenol oxidases during fermentation reactions in black tea production [2]. The molecular complexity of thearubigins has remained largely unresolved despite decades of intensive research, earning them recognition as one of the most enigmatic natural product mixtures [18] [23].

Polymeric Nature and Heterogeneity Challenges

The polymeric nature of thearubigins presents extraordinary challenges for structural characterization due to their inherent heterogeneity and complex formation mechanisms [4] [18]. These compounds exist as heterogeneous polymers of catechins, where the 3-hydroxyl group is likely esterified by gallic acid, or as derivatives of catechin dimers in which the gallate moiety has been condensed with B-ring catechins [4]. The heterogeneity of thearubigins manifests in multiple dimensions, including molecular weight distribution, linkage patterns, and oxidation states [23].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis has revealed approximately 5000 individual chemical entities in the molecular weight range between 1000 to 2100 daltons, clearly defining the upper molecular weight boundary of the thearubigin fraction [23]. However, earlier estimates suggested average molecular weights ranging from 5000 to 30000 daltons, highlighting the significant variability in analytical approaches and the complexity of accurate molecular weight determination [3] [23]. The complex nature of these compounds makes their isolation, purification, and structural characterization exceptionally difficult [21].

Table 1: Molecular Weight and Composition Data of Thearubigins

Analysis MethodMolecular Weight Range (Da)Number of Components DetectedReference Citation
MALDI-TOF-MS1000-2100~5000 [23]
FT-ICR-MS300-10009428 peaks (1517 formulas assigned) [23]
ESI-MSVariableMultiple dimers/trimers [5]
LC-MS/MSVariableMultiple oligomers [12]
General Estimate5000-30000Complex mixture [3]

Fourier transform ion cyclotron resonance mass spectrometry studies have provided unprecedented insight into the molecular complexity, revealing the presence of a maximum of 9428 peaks in the mass range 300 to 1000 mass-to-charge ratio, with molecular formulas successfully assigned to 1517 of these components [23]. This extraordinary molecular diversity reflects the numerous possible oxidative coupling reactions that can occur between catechin units during tea fermentation [7] [23].

The heterogeneity challenges are further compounded by the susceptibility of thearubigins to concentration-driven aggregation in aqueous solution [18]. This aggregation behavior complicates analytical measurements and contributes to the variability observed in molecular weight determinations across different analytical techniques [18]. The compounds retain the chiral properties of their flavanol precursors, adding another layer of complexity to their structural characterization [18].

Proposed Structural Models from Spectroscopic Evidence

Several structural models have been proposed to explain the complex nature of thearubigins based on extensive spectroscopic evidence from multiple analytical techniques [5] [18] [23]. These models attempt to rationalize the observed molecular diversity and provide frameworks for understanding thearubigin formation mechanisms.

Table 2: Proposed Structural Models for Thearubigins

Model NameKey FeaturesSupporting EvidenceLimitationsReference Citation
Oxidative Cascade HypothesisSequential oxidation of catechins forming increasingly complex structuresFT-ICR-MS data showing sequential oxidation patternsDoes not fully explain all observed structures [23]
Polyhydroxylation ModelProgressive hydroxylation of dimeric structures like theanaphthaquinonesMass spectrometric identification of polyhydroxylated dimersLimited to specific subclasses of thearubigins [29]
A-ring to B-ring Coupling ModelCondensation between A-rings and B-rings of catechin unitsNMR and UV-Vis spectra of model compoundsDoes not account for all spectroscopic properties [5]
Proanthocyanidin-type ModelB-type proanthocyanidin linkages between theaflavins and theasinensinsDepolymerization experiments with menthofuranMay only represent a portion of thearubigin structures [12]
Peroxide/Epoxide Bridging ModelFormation of peroxide/epoxide bridges between catechin unitsIdentification of peroxo/epoxy compounds by mass spectrometryRequires further validation with model compounds [29]

The oxidative cascade hypothesis represents the most comprehensive structural model, proposing that thearubigins form through sequential oxidation of catechins, resulting in increasingly complex polymeric structures [23]. This model is supported by petrolomics-style data interpretation strategies applied to Fourier transform ion cyclotron resonance mass spectrometry data, revealing systematic patterns consistent with oxidative transformations [23]. The cascade hypothesis suggests that thearubigins are not merely random polymers but follow predictable oxidative pathways that can be traced through mass spectrometric analysis [23].

The A-ring to B-ring coupling model has gained significant support from nuclear magnetic resonance spectroscopy and ultraviolet-visible spectroscopy studies of model compounds derived from epicatechin oxidation [5]. This model proposes that condensation reactions between A-rings and B-rings of catechin units are more important than B-ring to B-ring reactions for thearubigin formation [5]. The model is substantiated by the identification of novel trimeric compounds containing A-ring to B-ring linkages that exhibit spectral properties similar to natural thearubigins [5].

Nuclear Magnetic Resonance-Based Conformational Analysis

Nuclear magnetic resonance spectroscopy has provided crucial insights into the conformational characteristics of thearubigin components, despite the inherent challenges posed by their complex and heterogeneous nature [5] [18]. The application of multiple nuclear magnetic resonance techniques, including one-dimensional and two-dimensional experiments, has revealed important structural features and conformational preferences within thearubigin molecules [5].

Table 3: Nuclear Magnetic Resonance Chemical Shift Values for Thearubigin Components

Carbon Position13C Chemical Shift (ppm)Typical ExampleReference Citation
Aromatic C=C115-150Aromatic backbone [5]
C-O (phenolic)150-160Phenolic OH carbons [5]
C=O (ketone)190-220Oxidized quinone structures [5]
CH2 groups20-40Saturated chains [26]
CH3 groups10-30Terminal methyl [26]
Quinone carbons180-200Oxidized B-rings [5]
A-ring carbons94-108Catechin A-ring positions [5]
B-ring carbons114-144Catechin B-ring positions [5]

Carbon-13 nuclear magnetic resonance spectroscopy has revealed characteristic signals that provide insight into the structural framework of thearubigin components [5]. The A-ring carbons typically appear in the range of 94-108 parts per million, while B-ring carbons are observed between 114-144 parts per million [5]. The presence of quinone structures, formed through oxidation of catechol-type B-rings, is evidenced by signals in the 180-200 parts per million region [5].

Table 4: Nuclear Magnetic Resonance-Based Conformational Analysis of Thearubigin Components

Structural FeatureNMR TechniqueKey ObservationsConformational InsightsReference Citation
A-ring conformations1H-13C HMBCCorrelations between A-ring protons and B-ring carbonsHeterogeneity in A-ring substitution patterns [5]
B-ring conformations1H-13C HMQCLoss of aromaticity in oxidized B-ringsVariable oxidation states of B-rings [5]
C-ring conformations1H-1H COSYUnmodified C-rings in many structuresPredominantly unmodified C-rings [5]
Interflavonoid linkages13C NMRCharacteristic signals for linkage typesMultiple linkage types between flavonoid units [18]
Quinone structures1H NMRSignals at 190-200 ppm indicating ketone groupsPresence of both quinone and non-quinone structures [5]
Benzotropolone moieties2D NOESYSpecific coupling patterns in benzotropolone structuresLimited presence of benzotropolone structures [19]
Oligomeric junctionsDiffusion NMRMolecular size estimation through diffusion coefficientsEvidence for aggregation in aqueous solution [18]

Heteronuclear multiple bond correlation and heteronuclear multiple quantum coherence experiments have been particularly valuable in establishing connectivity patterns between different ring systems within thearubigin structures [5]. These experiments have revealed correlations between A-ring protons and B-ring carbons, providing direct evidence for A-ring to B-ring linkages that are characteristic of many thearubigin components [5]. The observation of unmodified C-rings in many structures suggests that the pyran ring system remains largely intact during thearubigin formation [5].

Diffusion nuclear magnetic resonance spectroscopy has provided insights into the aggregation behavior of thearubigins in aqueous solution [18]. These studies have revealed concentration-dependent aggregation phenomena that complicate structural analysis and contribute to the observed heterogeneity in physical properties [18]. The aggregation behavior is consistent with the presence of multiple hydroxyl groups and aromatic ring systems that can participate in hydrogen bonding and π-π stacking interactions [18].

Mass Spectrometric Insights into Oligomeric Diversity

Mass spectrometry has emerged as the most powerful analytical technique for characterizing the oligomeric diversity of thearubigins, providing unprecedented insight into their molecular composition and structural complexity [10] [16] [20] [23]. The application of multiple mass spectrometric approaches has revealed the extraordinary molecular diversity that underlies the complex nature of these polymeric polyphenols [23].

Table 5: Mass Spectrometric Data for Thearubigin Oligomeric Diversity

Oligomeric Typem/z RangeMolecular Formula ExamplesLinkage TypeReference Citation
Dimers577-610C30H26O14A-ring to B-ring [5] [12]
Trimers861-863C45H38O20Multiple A-B linkages [5]
Tetramers1100-1300C60H50O26Complex bridging [12]
Higher Oligomers>1300VariableHighly polymerized [23]
Theaflavin-type563-867C29H24O12Benzotropolone bridge [13]
Theasinensin-type609-761C30H26O14B-type proanthocyanidin [12] [13]
Novel Peroxo/Epoxy compounds600-800C30H28O15Peroxide/epoxide bridges [29]

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has proven particularly effective for analyzing higher molecular weight thearubigin components [16] [23]. This technique has revealed the presence of approximately 5000 distinct molecular species in the mass range between 1000 and 2100 daltons, establishing the upper molecular weight boundary for thearubigin components [23]. The analysis of matrix-assisted laser desorption ionization time-of-flight spectra has shown that many thearubigin structures exhibit similar fragmentation patterns to theaflavins, suggesting structural similarities despite their increased molecular complexity [16].

Table 6: Mass Spectrometric Insights into Thearubigin Oligomeric Diversity

Mass Spectrometry TechniqueKey FindingsOligomeric Diversity InsightsAnalytical ChallengesReference Citation
MALDI-TOF-MSApproximately 5000 components in mass range 1000-2100 DaUpper molecular weight limit of ~2100 DaLimited ionization efficiency for higher oligomers [23]
FT-ICR-MS9428 peaks detected in mass range 300-1000 m/zExtremely complex mixture with thousands of componentsComplexity requiring ultra-high resolution [23]
ESI-LC-MS/MSIdentification of dimeric and trimeric structuresMultiple linkage types between catechin unitsIsomeric structures difficult to differentiate [5] [12]
UPLC-IMS-MSSeparation of isomeric structures based on mobilityPresence of numerous isomeric structuresNeed for ion mobility to separate isomers [20]
Tandem MS/MSFragmentation patterns revealing structural featuresEvidence for both linear and branched oligomersComplex fragmentation patterns [12] [13]

Electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry has provided the highest resolution analysis of thearubigin components, detecting 9428 distinct peaks in the mass range 300 to 1000 mass-to-charge ratio [23]. Molecular formulas were successfully assigned to 1517 of these components, representing an unprecedented level of molecular characterization for such a complex natural product mixture [23]. The ultra-high resolution capabilities of this technique have enabled the differentiation of components that differ by only a few millidaltons, revealing the extraordinary isomeric diversity within thearubigin fractions [23].

Ultra-performance liquid chromatography coupled to ion mobility mass spectrometry has emerged as a particularly powerful technique for separating and characterizing isomeric thearubigin components [20]. This approach has enabled the differentiation of isobaric structures based on their characteristic drift times in the gas phase, providing an additional dimension of separation beyond traditional mass spectrometric approaches [20]. The technique has been particularly effective for distinguishing between different types of interflavonoid linkages that result in isomeric structures with identical molecular formulas but different three-dimensional configurations [20].

Tandem mass spectrometry experiments have provided crucial insights into the fragmentation behavior of thearubigin components, revealing characteristic loss patterns that are diagnostic of specific structural features [12] [13]. The analysis of fragmentation patterns has enabled the identification of theaflavin-type components within thearubigin fractions, characterized by losses of 138 daltons corresponding to gallic acid moieties [12]. Similarly, the identification of theasinensin-type components has been facilitated by characteristic fragmentation patterns involving retro-Diels-Alder reactions [12] [13].

Comparative Analysis with Theaflavins and Catechins

The structural complexity and molecular diversity of thearubigins become particularly apparent when compared with their simpler polyphenolic counterparts, theaflavins and catechins [2] [19] [22]. This comparative analysis reveals the progressive increase in molecular complexity that occurs during tea fermentation, from simple monomeric catechins to dimeric theaflavins to highly polymeric thearubigins [22].

Table 7: Comparative Analysis - Thearubigins vs Theaflavins vs Catechins

PropertyThearubiginsTheaflavinsCatechinsReference Citation
Molecular Weight (Da)1000-30000564-868290-458 [22]
Structure TypePolymeric polyphenolsDimeric with benzotropoloneMonomeric flavan-3-ols [2] [19]
Color ContributionBrown-red pigmentsBright red pigmentsMinimal (colorless to pale) [2] [22]
Water SolubilityHighHighHigh [2]
Formation MechanismOxidative polymerization of catechinsCo-oxidation of catechin pairsDirect extraction from leaves [2] [7]
Abundance in Black Tea (%)60-702-63-10 (black tea), 30-40 (green tea) [22] [23]
Spectral Characteristics (UV-Vis)Broad absorption 300-500 nmSpecific absorption peaksUV absorption ~280 nm [5] [19]
Structural ComplexityHighly complex, heterogeneousWell-defined dimeric structuresSimple monomeric structures [18] [23]

The molecular weight differences between these three compound classes reflect their distinct formation pathways and structural complexity [22]. Catechins, as monomeric flavan-3-ol compounds, exhibit molecular weights in the range of 290-458 daltons, representing the basic building blocks from which more complex tea polyphenols are derived [22]. Theaflavins, formed through the co-oxidation of specific pairs of catechins, display molecular weights between 564-868 daltons and are characterized by their distinctive benzotropolone core structure [19] [22].

Table 8: Spectroscopic Properties Comparison Between Thearubigins, Theaflavins, and Catechins

Spectroscopic MethodThearubiginsTheaflavinsCatechinsReference Citation
UV-Visible SpectroscopyBroad absorption 300-500 nm, reddish-brown colorSpecific absorption peaks, bright red colorAbsorption maximum at ~280 nm, colorless to pale [5] [19]
1H NMRComplex, broad signals with line broadeningCharacteristic benzotropolone signalsWell-defined signals for A, B, and C rings [5] [19]
13C NMRSignals at 94-108 ppm (A-ring), 114-144 ppm (B-ring), 190-200 ppm (quinones)Distinctive benzotropolone carbon signalsCharacteristic signals for flavan-3-ol structure [5] [26] [27]
Mass SpectrometryComplex patterns, m/z range 300-2100Molecular ions at m/z 563-867Simple molecular ions at m/z 290-458 [16] [23]
FT-IR SpectroscopyStrong bands at 3400 cm-1 (OH), 1620 cm-1 (C=O), 1260-1000 cm-1 (C-O)Characteristic benzotropolone bandsCharacteristic bands for flavan-3-ol structure [4]
Circular DichroismRetention of chiral properties from flavanolsSpecific optical rotationSpecific optical rotation based on stereochemistry [18]

The abundance relationships between these compounds in black tea reflect the extensive transformation that occurs during fermentation [22]. While catechins constitute 30-40% of green tea polyphenols, their concentration drops to only 3-10% in black tea due to oxidative transformation [22]. Conversely, thearubigins, which are virtually absent in green tea, become the dominant polyphenolic fraction in black tea, accounting for 60-70% of the total solids [22] [23]. Theaflavins occupy an intermediate position, representing 2-6% of black tea polyphenols and serving as important intermediate products in the transformation pathway from catechins to thearubigins [22].

The spectroscopic differences between these compound classes reflect their distinct structural features and chromophore systems [5] [19]. Catechins exhibit characteristic ultraviolet absorption maxima around 280 nanometers, typical of simple aromatic compounds with limited conjugation [19]. Theaflavins display more complex spectral patterns due to their benzotropolone chromophore, which extends conjugation and results in their characteristic bright red color [19]. Thearubigins exhibit the most complex spectroscopic behavior, with broad absorption bands extending from 300 to 500 nanometers, reflecting their diverse chromophore systems and extensive conjugation [5] [19].

Dates

Last modified: 07-20-2023

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